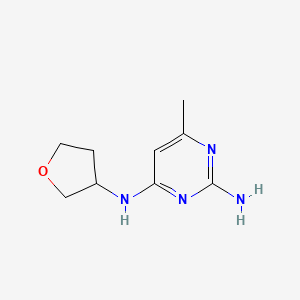
6-Methyl-n4-(tetrahydrofuran-3-yl)pyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-n4-(tetrahydrofuran-3-yl)pyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a methyl group at the 6th position and a tetrahydrofuran-3-yl group attached to the nitrogen atom at the 4th position of the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-n4-(tetrahydrofuran-3-yl)pyrimidine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyrimidine-2,4-diamine and tetrahydrofuran.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is used.
Catalysts and Reagents: Common reagents include base catalysts like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction may also require the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product.
Reaction Steps: The reaction involves the nucleophilic substitution of the amino group on the pyrimidine ring with the tetrahydrofuran-3-yl group, followed by purification steps such as recrystallization or column chromatography to isolate the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques such as automated synthesis and high-throughput screening may be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-n4-(tetrahydrofuran-3-yl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions where the tetrahydrofuran-3-yl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium or potassium permanganate (KMnO4) in a neutral or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halides (e.g., HCl, HBr) or amines (e.g., methylamine, ethylamine) in the presence of a base catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with different functional groups replacing the tetrahydrofuran-3-yl group.
Aplicaciones Científicas De Investigación
6-Methyl-n4-(tetrahydrofuran-3-yl)pyrimidine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Methyl-n4-(tetrahydrofuran-3-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-N4-(tetrahydrofuran-2-yl)methyl)pyrimidine-4,5-diamine: Similar structure with a chloro group instead of a methyl group.
4-Chloro-5-iodo-6-methyl-pyrimidin-2-amine: Similar pyrimidine core with different substituents.
Uniqueness
6-Methyl-n4-(tetrahydrofuran-3-yl)pyrimidine-2,4-diamine is unique due to the specific combination of the methyl group at the 6th position and the tetrahydrofuran-3-yl group at the 4th position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
1071829-69-0 |
|---|---|
Fórmula molecular |
C9H14N4O |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
6-methyl-4-N-(oxolan-3-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C9H14N4O/c1-6-4-8(13-9(10)11-6)12-7-2-3-14-5-7/h4,7H,2-3,5H2,1H3,(H3,10,11,12,13) |
Clave InChI |
OIBUQLRAFHHLMB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)N)NC2CCOC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-({[2-(Methylsulfanyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14180473.png)

![(1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B14180481.png)
![9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene](/img/structure/B14180482.png)
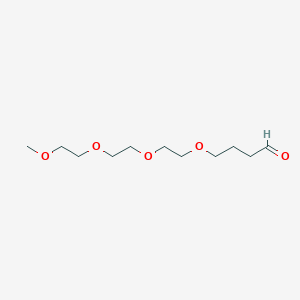
silane](/img/structure/B14180491.png)
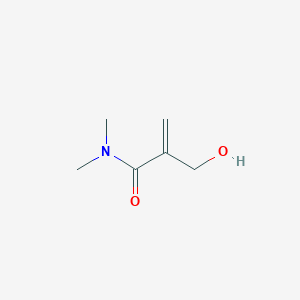

![Tetrakis[3,5-bis(trifluoromethyl)phenyl]silane](/img/structure/B14180503.png)
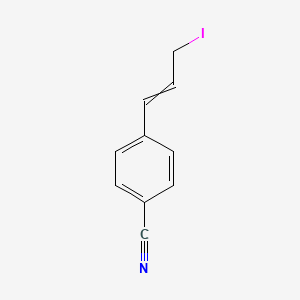
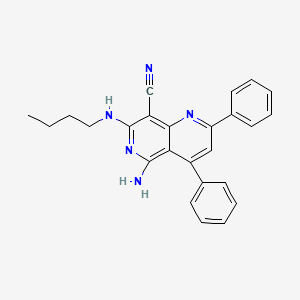
![Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]-](/img/structure/B14180534.png)
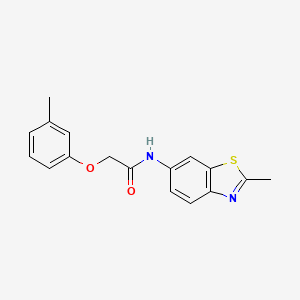
![6-(2,3-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180545.png)
